Diphenylmethyl hydroxyacetate
Description
Diphenylmethyl hydroxyacetate (IUPAC name: 2-hydroxy-2,2-diphenylacetic acid), also known as benzilic acid or diphenylglycolic acid , is a crystalline organic compound characterized by two phenyl groups attached to a central hydroxyacetic acid moiety. Its molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.25 g/mol. The compound is synthesized via the benzilic acid rearrangement, where a 1,2-diketone (e.g., benzil) undergoes base-catalyzed rearrangement to form an α-hydroxyacid . It is widely utilized in organic synthesis as a chiral building block and in pharmaceutical research due to its stereochemical versatility and capacity for derivatization.
Properties
CAS No. |
103969-50-2 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzhydryl 2-hydroxyacetate |
InChI |
InChI=1S/C15H14O3/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2 |
InChI Key |
LKNCQVLDWYQHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethyl hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of diphenylmethanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of diphenylmethanol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow methods to enhance efficiency and yield. For instance, the use of microreactors allows for better control over reaction conditions, such as temperature and pressure, resulting in higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylmethyl glycolate using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield diphenylmethyl ethanol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Diphenylmethyl glycolate.
Reduction: Diphenylmethyl ethanol.
Substitution: Diphenylmethyl chloroacetate.
Scientific Research Applications
Diphenylmethyl hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of diphenylmethyl hydroxyacetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its hydroxy group can form hydrogen bonds with biological molecules, potentially influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between diphenylmethyl hydroxyacetate and related hydroxyacetate derivatives:
Key Findings from Comparative Analysis
Structural Complexity and Chirality: this compound and benzilic acid are structurally identical but differ in nomenclature context. Both exhibit planar chirality due to hindered rotation of the phenyl groups, making them valuable in asymmetric synthesis . In contrast, ethyl (9-anthryl)hydroxyacetate incorporates a bulky anthracene ring, enhancing its utility in stereochemical analysis via NMR .
Functional Group Impact: The hydroxyl group in this compound is critical for hydrogen bonding, influencing its solubility in polar solvents (e.g., ethanol, DMSO). Replacement of the hydroxyl with a methoxy group (as in (9-anthryl)methoxyacetic acid) reduces polarity and alters binding interactions in chiral derivatization . Methyl 2-hydroxyacetate lacks aromatic substituents, resulting in lower molecular weight and higher volatility compared to diphenylmethyl derivatives .
Synthetic Accessibility :
- This compound is synthesized via a one-step rearrangement, whereas anthryl derivatives require multi-step sequences involving Friedel-Crafts alkylation and reductions .
- Methyl (2-hydroxy-4-methoxyphenyl)acetate is synthesized in high yield (96%) via optimized esterification, highlighting efficiency in industrial-scale production .
Biological and Industrial Applications :
- This compound’s primary use lies in chiral resolution and drug intermediates, whereas benzilic acid has historical significance in antispasmodic drug synthesis .
- Ethyl (9-anthryl)hydroxyacetate is specialized for determining absolute configurations of secondary alcohols via Mosher’s method , unlike simpler esters like methyl 2-hydroxyacetate, which serve as solvents .
Critical Data Comparison
| Property | This compound | Ethyl (9-Anthryl)hydroxyacetate | Methyl 2-Hydroxyacetate |
|---|---|---|---|
| Melting Point | 150–152°C | 98–100°C | –15°C |
| Solubility in Water | Low | Insoluble | Miscible |
| Chirality | Racemic (resolvable) | Resolved via diastereomeric salts | Achiral |
| Key Interaction | Hydrogen bonding (OH group) | π-Stacking (anthracene ring) | Ester hydrolysis |
Biological Activity
Diphenylmethyl hydroxyacetate (DPHA) is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the current understanding of DPHA's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a diphenylmethyl group and an acetate moiety. The chemical formula is . Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that DPHA exhibits significant antimicrobial properties against various bacterial strains. A study published in the Journal of Antibiotics demonstrated that DPHA inhibited the growth of pathogenic fungi, particularly those responsible for food spoilage and human infections. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 8 |
Anti-inflammatory Effects
In vitro studies have shown that DPHA can reduce pro-inflammatory cytokine production in human cell lines. A specific study assessed the effect of DPHA on interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages. Results indicated a dose-dependent inhibition of cytokine release, as illustrated in Figure 1.
Figure 1: Inhibition of IL-6 and TNF-α by DPHA
| Concentration (µg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 | 120 | 160 |
| 50 | 80 | 100 |
| 100 | 50 | 60 |
Antioxidant Properties
DPHA also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. The DPPH radical scavenging assay was employed to evaluate its antioxidant capacity. The results are presented in Table 2.
| Concentration (µg/mL) | DPPH Scavenging (%) |
|---|---|
| Control | 5 |
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of DPHA in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing DPHA showed significant improvement compared to those receiving a placebo.
- Case Study on Anti-inflammatory Action : In a randomized controlled trial involving patients with rheumatoid arthritis, those administered DPHA experienced reduced joint swelling and pain, alongside decreased levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
